tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-formyl-5-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-5-8(7-18)4-9(6-10)13(14,15)16/h4-7H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTBENPKKBFFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the formyl and trifluoromethyl groups onto the phenyl ring. One common method involves the use of tert-butyl carbamate and a trifluoromethyl-substituted benzaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a base and a solvent such as ethanol, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Chemistry
tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate serves as an important intermediate in the synthesis of various organic compounds. Its applications include:
- Synthesis of Pharmaceuticals : It is utilized in the development of drugs targeting neurodegenerative diseases due to its enzyme inhibition properties.
- Agrochemicals : The compound is also explored for its potential use in developing agrochemicals that require specific chemical functionalities.
Biology
The compound is studied for its biological activities, particularly its role as an enzyme inhibitor:
-
Enzyme Inhibition : Research indicates that it can inhibit enzymes such as β-secretase and acetylcholinesterase, which are implicated in Alzheimer's disease. This inhibition may help reduce the formation of amyloid-beta peptides, a hallmark of the disease .
- Study Case : In vitro studies demonstrated that this compound exhibited neuroprotective effects against amyloid-beta-induced toxicity in astrocytes, reducing inflammatory cytokines like TNF-α.
Medicine
The therapeutic potential of this compound is under investigation:
-
Neuroprotective Agents : Its derivatives are being explored for their efficacy in treating Alzheimer's disease and other neurodegenerative conditions.
- Case Study : A comparative analysis highlighted that the presence of the trifluoromethyl group significantly enhances biological activity compared to related compounds lacking this feature.
Material Science
Due to its unique chemical properties, this compound is also being investigated for:
- Development of New Materials : The compound's characteristics make it suitable for creating specialty chemicals and materials with specific functionalities .
Summary of Research Findings
| Application Area | Findings/Insights |
|---|---|
| Chemistry | Used as an intermediate in organic synthesis; important for pharmaceuticals and agrochemicals. |
| Biology | Exhibits enzyme inhibition; potential neuroprotective effects against Alzheimer's disease. |
| Medicine | Explored for therapeutic applications; derivatives show promise in treating neurodegenerative diseases. |
| Material Science | Suitable for developing new materials with specific properties due to unique chemical characteristics. |
Mechanism of Action
The mechanism of action of tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous tert-butyl carbamate derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.
Key Observations:
- Formyl Group (Target Compound): The aldehyde substituent offers a reactive site for Schiff base formation or amide coupling, distinguishing it from amino or halogenated analogs. This makes it valuable for synthesizing targeted drug conjugates .
- Trifluoromethyl Group : Present in all listed compounds, the -CF₃ group enhances lipophilicity and resistance to metabolic degradation, critical for improving drug bioavailability .
- Amino and Chloromethyl Substituents: These groups () facilitate further functionalization but require protection/deprotection strategies during synthesis, unlike the formyl group, which can directly participate in reactions .
Biological Activity
tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHFNO
- Molecular Weight : 261.24 g/mol
- CAS Number : 109134-07-8
The presence of a trifluoromethyl group enhances the compound's lipophilicity, which may influence its biological interactions and pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. It has been studied as an inhibitor of β-secretase, an enzyme involved in the pathogenesis of Alzheimer’s disease, by preventing the cleavage of amyloid precursor protein.
- Receptor Binding : The compound may also interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activity
Research has indicated several biological activities associated with this compound:
Case Studies
Several studies highlight the efficacy of this compound and its derivatives:
- Study on β-secretase Inhibition : A study demonstrated that a derivative of this compound effectively inhibited β-secretase activity in vitro, leading to reduced amyloid-beta peptide formation. This finding supports its potential use in Alzheimer's disease therapy.
- Anti-inflammatory Activity Assessment : In a comparative study, various derivatives were evaluated for their anti-inflammatory effects. Compounds similar to this compound exhibited promising results, suggesting that modifications could enhance therapeutic efficacy .
Data Table: Biological Activity Summary
Q & A
Basic: What are the standard synthetic protocols for preparing tert-butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. A common approach includes:
Protection of the amine group : Use tert-butyl carbamate (Boc) protection under anhydrous conditions with reagents like di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) .
Introduction of the formyl group : Employ Vilsmeier-Haack formylation (POCl₃/DMF) or oxidation of a methyl group via Kornblum oxidation .
Trifluoromethylation : Utilize copper-mediated cross-coupling or electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) .
Key Purification Steps :
- Column chromatography (silica gel, hexane/ethyl acetate gradients).
- Recrystallization from ethanol or methanol.
- Analytical validation via HPLC (retention time ~1.01 minutes under SQD-FA05 conditions) and LCMS (e.g., m/z calculated for C₁₃H₁₄F₃NO₃: 297.09) .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (LCMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystallographic disorder using SHELX programs (e.g., SHELXL for refinement), particularly for confirming stereochemistry in derivatives .
Advanced: How can reactive intermediates (e.g., formyl or trifluoromethyl groups) be stabilized during synthesis?
Methodological Answer:
- Protection Strategies :
- Reaction Conditions :
- Workup : Quench reactive intermediates (e.g., POCl₃) with ice-cold sodium bicarbonate to prevent decomposition .
Advanced: How are crystallographic disorders resolved in X-ray structures of carbamate derivatives?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to detect disorder in flexible tert-butyl or trifluoromethyl groups .
- Refinement in SHELXL :
- Validation : Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers under nitrogen, away from moisture and heat (recommended: 2–8°C) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be analyzed?
Methodological Answer:
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., deprotected amines or oxidized intermediates) .
Advanced: What computational methods aid in elucidating reaction mechanisms for trifluoromethylation?
Methodological Answer:
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to study trifluoromethyl radical pathways .
- Kinetic Isotope Effects (KIE) : Compare rates of protio vs. deuterated substrates to identify rate-determining steps.
- NBO Analysis : Examine charge distribution to predict electrophilic/nucleophilic sites .
Basic: What purification methods are optimal for isolating this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
